molecular formula C13H21NO B13233086 2-[(4-Phenylbutan-2-yl)amino]propan-1-ol

2-[(4-Phenylbutan-2-yl)amino]propan-1-ol

Cat. No.: B13233086
M. Wt: 207.31 g/mol
InChI Key: WYRUUFKZWMVGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Phenylbutan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C14H23NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a butane chain, which is further connected to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylbutan-2-yl)amino]propan-1-ol typically involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylbutan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[(4-Phenylbutan-2-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Phenylbutan-2-yl)amino]ethanol: Similar structure but with an ethanol group instead of a propanol group.

    2-[(4-Phenylbutan-2-yl)amino]butan-1-ol: Similar structure but with a butanol group instead of a propanol group.

Uniqueness

2-[(4-Phenylbutan-2-yl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(4-phenylbutan-2-ylamino)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-11(14-12(2)10-15)8-9-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3

InChI Key

WYRUUFKZWMVGGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.